7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
CAS No.: 1007308-74-8
Cat. No.: VC2914908
Molecular Formula: C8H4FN3O4
Molecular Weight: 225.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007308-74-8 |
|---|---|
| Molecular Formula | C8H4FN3O4 |
| Molecular Weight | 225.13 g/mol |
| IUPAC Name | 7-fluoro-6-nitro-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14) |
| Standard InChI Key | LXSGVXDLSKJWDH-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O |
| Canonical SMILES | C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O |
Introduction
Chemical Identity and Structure
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione belongs to the quinazoline class of compounds, specifically the quinazolinedione subgroup. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, with ketone groups at positions 2 and 4, a fluorine atom at position 7, and a nitro group at position 6.
The chemical identity of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is defined by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1007308-74-8 |
| Molecular Formula | C₈H₄FN₃O₄ |
| Molecular Weight | 225.13 g/mol |
| IUPAC Name | 7-fluoro-6-nitro-1H-quinazoline-2,4-dione |
| Exact Mass | 225.01900 |
The compound has several synonyms in scientific literature, including 7-fluoro-6-nitroquinazoline-2,4-diol, 7-Fluoro-6-nitro-2,4(1H,3H)-quinazolinedione, and 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione .
Structural Representation
The molecular structure of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione can be represented by the following chemical identifiers:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14) |
| Standard InChIKey | LXSGVXDLSKJWDH-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1N+[O-])F)NC(=O)NC2=O |
| Canonical SMILES | C1=C2C(=CC(=C1N+[O-])F)NC(=O)NC2=O |
| PubChem Compound ID | 34181581 |
The compound's structure includes several distinctive features: the quinazoline core (a fused bicyclic structure), two carbonyl groups forming the dione functionality, a nitro group that contributes to its reactivity, and a fluorine substituent that enhances its pharmaceutical potential.
Physical and Chemical Properties
The physical and chemical properties of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione significantly influence its behavior in different environments and its potential applications in chemical and pharmaceutical research.
| Property | Value |
|---|---|
| Physical State | Solid (presumed) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| LogP | 0.78690 |
| PSA (Polar Surface Area) | 111.54000 |
The LogP value of 0.78690 suggests moderate lipophilicity, which may influence its membrane permeability and distribution in biological systems . The relatively high polar surface area (PSA) of 111.54000 indicates potential limitations in passive membrane diffusion but may contribute to specific binding interactions with target proteins .
Chemical Properties and Stability
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione possesses several reactive functional groups that define its chemical behavior:
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The nitro group (-NO₂) at position 6 enhances the compound's reactivity and may serve as a site for further chemical modifications .
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The fluorine substituent at position 7 contributes to the compound's stability and can influence its binding affinity to biological targets .
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The dione functionality (two carbonyl groups) at positions 2 and 4 provides potential hydrogen-bonding sites .
The compound is relatively stable under normal conditions but may be sensitive to extreme conditions. It is recommended to store the compound at 2-8°C to maintain its stability . The compound is relatively stable to light and heat but decomposes under the action of high temperature, strong acids, or alkaline conditions .
The presence of both hydrogen-bond donors and acceptors in its structure suggests potential for π-π stacking interactions and hydrogen bonding, which could be relevant in drug design and development applications .
Synthesis and Preparation Methods
Several synthetic routes have been developed for preparing quinazolinedione derivatives, with some specifically adapted for the synthesis of fluorinated and nitrated variants such as 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.
General Synthetic Approaches
| Parameter | Optimized Value |
|---|---|
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Base | NaOH (4.0 equiv.) |
| Yield | 91% |
Under these conditions, 7-fluoroquinazoline-2,4(1H,3H)-dione was obtained in excellent yield (91%) . This method potentially provides a starting point for the synthesis of more complex derivatives, including 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, through subsequent nitration reactions.
Biological Activities
While specific biological activity data for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione itself is limited in the available literature, related quinazolinedione derivatives have demonstrated various biological effects that suggest potential directions for further investigation.
Enzyme Inhibition
Studies on structurally related quinazoline-2,4(1H,3H)-diones have shown potential enzyme inhibitory activities. Some derivatives display inhibitory effects against:
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α-Glucosidase: An enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs
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α-Amylase: Another carbohydrate-metabolizing enzyme important in digestion
These findings suggest that 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione might be investigated for similar enzymatic inhibition properties, potentially leading to applications in metabolic disease treatment .
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